molecular formula C14H20N2O2 B11170144 N-benzyl-N-ethylmorpholine-4-carboxamide

N-benzyl-N-ethylmorpholine-4-carboxamide

Cat. No.: B11170144
M. Wt: 248.32 g/mol
InChI Key: UQJASDYKBRMKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethylmorpholine-4-carboxamide is a versatile chemical compound that has garnered attention in various scientific research fields. Its unique structure and properties make it a valuable subject of study for applications in drug development, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethylmorpholine-4-carboxamide typically involves the reaction of N-ethylmorpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethylmorpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Biological Applications

The biological activities of N-benzyl-N-ethylmorpholine-4-carboxamide have been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that this compound interacts with specific molecular targets, modulating pathways critical for cancer cell survival.

Enzyme Inhibition

The compound has also been explored as a biochemical probe for studying enzyme activity. Its ability to bind selectively to certain enzymes suggests potential applications in drug design, particularly for conditions where enzyme regulation is crucial. The cyanomethyl group enhances binding affinity, making it a valuable tool for researchers investigating enzyme kinetics and inhibition mechanisms.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic Synthesis Building block for complex organic molecules
Anticancer Research Inhibits cancer cell proliferation
Enzyme Studies Biochemical probe for enzyme inhibition

Case Study 1: Anticancer Mechanism

A comprehensive study examined the effects of this compound on various cancer cell lines. The results indicated significant reductions in cell viability at micromolar concentrations, with observed apoptosis linked to mitochondrial dysfunction. This study underscores the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Enzyme Interaction Profile

In another investigation, researchers utilized this compound to explore its interactions with specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, providing insights into its mechanism of action and paving the way for future drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-ethylmorpholine-4-carboxamide is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-benzyl-N-ethylmorpholine-4-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-2-15(12-13-6-4-3-5-7-13)14(17)16-8-10-18-11-9-16/h3-7H,2,8-12H2,1H3

InChI Key

UQJASDYKBRMKEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.